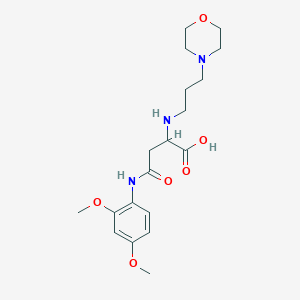
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a high affinity for certain proteins, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
The molecular structure, vibrational spectroscopy, and electronic properties of similar compounds have been extensively studied. For instance, the compound 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized, and its structure was confirmed by IR, (1)H NMR, and X-ray diffraction studies. This research provides insights into the molecular structure and electronic properties, including hyperpolarizability, molecular electrostatic potential, and natural bond orbital analysis, which are essential for understanding the chemical and physical properties of such compounds (Raju et al., 2015).
Chemical Synthesis and Reactivity
The synthesis and reactivity of amino-substituted heterocycles have been explored, demonstrating the versatility of such compounds in chemical synthesis. The study on acid cyclization of amino-substituted heterocycles to synthesize various heterocyclic compounds showcases the synthetic utility of these molecules in creating biologically active structures (Zinchenko et al., 2009).
Molecular Docking and Biological Activity
Molecular docking studies on derivatives of 4-oxobutanoic acid reveal their potential in inhibiting biological targets like Placenta growth factor (PIGF-1), suggesting a role in pharmacological applications. These studies highlight the importance of such compounds in drug discovery, especially in understanding their interaction with biological molecules and their potential as inhibitors of specific proteins (Vanasundari et al., 2018).
Optical and Electronic Properties
The optical and electronic properties of similar compounds have been studied, focusing on their potential as materials in optoelectronics. For example, vibrational spectroscopy and supramolecular studies on derivatives have been applied to understand their electronic structure and intermolecular interactions, which are crucial for designing materials with specific optical properties (Fernandes et al., 2017).
Solid-Phase Synthesis Applications
The synthesis and application of Fmoc-protected morpholine-3-carboxylic acid from similar compounds demonstrate the utility in peptidomimetic chemistry and solid-phase synthesis. This work illustrates the relevance of such compounds in the synthesis of peptides and peptidomimetics, providing a pathway for the development of therapeutic agents and research tools (Sladojevich et al., 2007).
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-26-14-4-5-15(17(12-14)27-2)21-18(23)13-16(19(24)25)20-6-3-7-22-8-10-28-11-9-22/h4-5,12,16,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKVMNTOFJOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

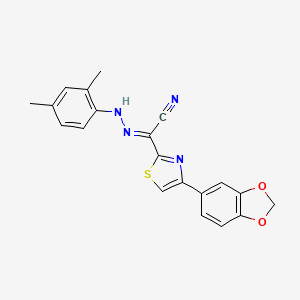
![2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride](/img/structure/B2803439.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
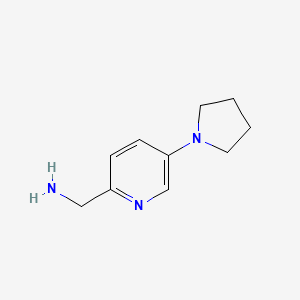
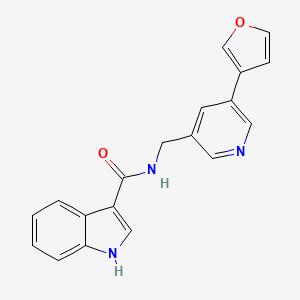
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2803448.png)
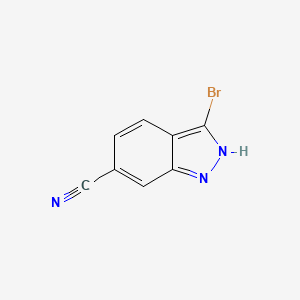

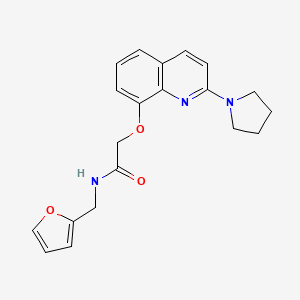


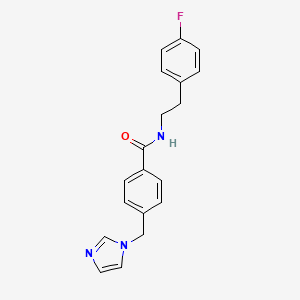
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2803456.png)
![4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline](/img/structure/B2803459.png)